molecular formula C15H15Cl2N3O B1671274 Endixaprine CAS No. 93181-85-2

Endixaprine

Cat. No.: B1671274
CAS No.: 93181-85-2
M. Wt: 324.2 g/mol
InChI Key: COWWILCLLRVLSC-UHFFFAOYSA-N
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Preparation Methods

Endixaprine can be synthesized through various methods. One common synthetic route involves the reaction of 3-chloro-6-(2,4-dichlorophenyl)-pyridazine with 4-hydroxypiperidine in the presence of refluxing n-butano and heating . This reaction produces 6-(2,4-dichlorophenyl)-3-(4-hydroxypiperidino)pyridazine . The industrial production methods for this compound typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

Endixaprine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: this compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Endixaprine has a wide range of scientific research applications, including:

Mechanism of Action

Endixaprine exerts its effects through a complex mechanism involving multiple molecular targets and pathways. It interacts with various receptors in the nervous system, leading to its anticonvulsant, antianxiety, and hypnotic effects . The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is known to modulate neurotransmitter activity and receptor function.

Comparison with Similar Compounds

  • CM 40907
  • Barbiturates
  • Benzodiazepines

Endixaprine’s unique combination of anticonvulsant and anticonflict properties makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

CAS No.

93181-85-2

Molecular Formula

C15H15Cl2N3O

Molecular Weight

324.2 g/mol

IUPAC Name

1-[6-(2,4-dichlorophenyl)pyridazin-3-yl]piperidin-4-ol

InChI

InChI=1S/C15H15Cl2N3O/c16-10-1-2-12(13(17)9-10)14-3-4-15(19-18-14)20-7-5-11(21)6-8-20/h1-4,9,11,21H,5-8H2

InChI Key

COWWILCLLRVLSC-UHFFFAOYSA-N

SMILES

C1CN(CCC1O)C2=NN=C(C=C2)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1CN(CCC1O)C2=NN=C(C=C2)C3=C(C=C(C=C3)Cl)Cl

Appearance

Solid powder

93181-85-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-(6-(2,4-dichlorophenyl)-3-pyridazinyl)-4-piperidinol
3-(4-hydroxypiperidyl)-6-(2,4-dichlorophenyl)pyridazine
SR 41378
SR-41378

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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